Cas no 937048-16-3 (4-amino-Pyrrolo[2,1-f][1,2,4]triazine-7-butanol)

4-amino-Pyrrolo[2,1-f][1,2,4]triazine-7-butanol structure
937048-16-3 structure
Product Name:4-amino-Pyrrolo[2,1-f][1,2,4]triazine-7-butanol
CAS No:937048-16-3
MF:C10H14N4O
MW:206.244361400604
CID:1122232
PubChem ID:58529282
Update Time:2025-04-20

4-amino-Pyrrolo[2,1-f][1,2,4]triazine-7-butanol Chemical and Physical Properties

Names and Identifiers

    • 4-amino-Pyrrolo[2,1-f][1,2,4]triazine-7-butanol
    • 937048-16-3
    • 4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)butan-1-ol
    • SCHEMBL5077202
    • NHJIMEOUWHFTOC-UHFFFAOYSA-N
    • Inchi: 1S/C10H14N4O/c11-10-9-5-4-8(3-1-2-6-15)14(9)13-7-12-10/h4-5,7,15H,1-3,6H2,(H2,11,12,13)
    • InChI Key: NHJIMEOUWHFTOC-UHFFFAOYSA-N
    • SMILES: OCCCCC1=CC=C2C(N)=NC=NN12

Computed Properties

  • Exact Mass: 206.11676108g/mol
  • Monoisotopic Mass: 206.11676108g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 76.4Ų
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